molecular formula C23H17Cl2N3O4 B12023580 2-(2-(((2-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate CAS No. 767339-43-5

2-(2-(((2-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

Cat. No.: B12023580
CAS No.: 767339-43-5
M. Wt: 470.3 g/mol
InChI Key: YLHMZOANXRJEEJ-UVHMKAGCSA-N
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Description

2-(2-(((2-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C23H17Cl2N3O4. This compound is known for its unique chemical structure, which includes multiple functional groups such as chlorobenzoyl, amino, acetyl, and carbohydrazonoyl groups. It is often used in early discovery research due to its rare and unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(((2-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with an amino acid derivative to form an intermediate. This intermediate is then reacted with hydrazine to form the carbohydrazonoyl group. Finally, the phenyl 4-chlorobenzoate moiety is introduced through esterification .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(2-(((2-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

2-(2-(((2-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(((2-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(((2-Chlorobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research .

Properties

CAS No.

767339-43-5

Molecular Formula

C23H17Cl2N3O4

Molecular Weight

470.3 g/mol

IUPAC Name

[2-[(E)-[[2-[(2-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C23H17Cl2N3O4/c24-17-11-9-15(10-12-17)23(31)32-20-8-4-1-5-16(20)13-27-28-21(29)14-26-22(30)18-6-2-3-7-19(18)25/h1-13H,14H2,(H,26,30)(H,28,29)/b27-13+

InChI Key

YLHMZOANXRJEEJ-UVHMKAGCSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2Cl)OC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2Cl)OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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